molecular formula C19H22N2O4 B2430525 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034343-05-8

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2430525
CAS No.: 2034343-05-8
M. Wt: 342.395
InChI Key: VLZKAJCPNKYERD-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate furan derivatives.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a cyclohexene derivative in the presence of a palladium catalyst.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the bifuran and cyclohexenyl intermediates with oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide linkage, where nucleophiles like amines or alcohols can replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The bifuran moiety is known for its bioactivity, and the compound could be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism by which N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran moiety could engage in π-π interactions or hydrogen bonding, while the cyclohexenyl group might influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-furylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Similar structure but with a single furan ring.

    N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-phenylethyl)oxalamide: Similar bifuran moiety but with a phenylethyl group instead of cyclohexenyl.

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the combination of the bifuran and cyclohexenyl groups, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(25-16)15-9-11-24-13-15/h4,6-7,9,11,13H,1-3,5,8,10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKAJCPNKYERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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